2-Bromo-4-chlorophenylboronic acid
Description
Nomenclature and Chemical Identity
2-Bromo-4-chlorophenylboronic acid is an organic compound belonging to the boronic acid class. These compounds are characterized by a carbon-boron bond and the general formula R-B(OH)₂. pharmiweb.com The specific nomenclature for this compound is (2-Bromo-4-chlorophenyl)boronic acid. echemi.com Its chemical identity is further defined by its unique CAS Registry Number, 1451393-45-5. hoffmanchemicals.comchemicalbook.com
The molecular structure of this compound consists of a phenyl ring substituted with a bromine atom at the second position, a chlorine atom at the fourth position, and a boronic acid functional group. smolecule.com This arrangement of atoms gives the compound a molecular formula of C₆H₅BBrClO₂ and a molecular weight of approximately 235.27 g/mol . hoffmanchemicals.comambeed.commoldb.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Registry Number | 1451393-45-5 hoffmanchemicals.comchemicalbook.com |
| Molecular Formula | C₆H₅BBrClO₂ hoffmanchemicals.comambeed.commoldb.com |
| Molecular Weight | 235.27 g/mol hoffmanchemicals.comambeed.commoldb.com |
| IUPAC Name | (2-Bromo-4-chlorophenyl)boronic acid echemi.com |
| Physical State | Solid hoffmanchemicals.com |
| Melting Point | 240 - 244 °C hoffmanchemicals.com |
| Boiling Point (Predicted) | 350.5 ± 52.0 °C at 760 Torr hoffmanchemicals.com |
| Density (Predicted) | 1.79 ± 0.1 g/cm³ at 20.00 °C, 760 Torr hoffmanchemicals.com |
Academic Significance in Organic Synthesis and Medicinal Chemistry
Boronic acids, including this compound, are highly valued in organic chemistry as versatile building blocks. nih.govboronmolecular.com Their primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgnih.gov This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.com The presence of both bromine and chlorine atoms on the phenyl ring of this compound offers potential for selective and sequential cross-coupling reactions, further enhancing its synthetic utility.
In medicinal chemistry, boronic acids have gained significant attention due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological molecules like sugars and proteins. wikipedia.orgxmu.edu.cn This property has led to the development of boronic acid-based sensors and therapeutic agents. nih.govxmu.edu.cnnih.gov The drug Bortezomib (Velcade), a proteasome inhibitor containing a boronic acid group, is a prominent example of their successful application in medicine. nih.govwikipedia.org While specific applications of this compound in drug discovery are part of ongoing research, its structural features make it a valuable intermediate for synthesizing novel compounds with potential biological activity. guidechem.com For instance, related chlorophenylboronic acids have been used in the synthesis of compounds with antitrypanosomal and antioxidant properties. guidechem.com
Historical Context of Boronic Acids in Chemical Research
The journey of boronic acids in chemistry began in the 19th century and has evolved significantly over time.
The first reported synthesis and isolation of a boronic acid was accomplished by Edward Frankland in 1860. pharmiweb.comnih.gov He synthesized ethylboronic acid through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation. pharmiweb.com Early research focused on understanding the fundamental properties and reactivity of these novel compounds. wiley-vch.de Boronic acids are derivatives of boric acid where one hydroxyl group is replaced by an alkyl or aryl group. pharmiweb.com They act as Lewis acids, capable of accepting an electron pair, which is a key feature of their reactivity. pharmiweb.com
The true potential of boronic acids in organic synthesis was unlocked with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, first reported in 1979 and further developed in 1981, revolutionized the way chemists could create complex molecules. nih.govrsc.org This reaction involves the coupling of a boronic acid with an organic halide in the presence of a palladium catalyst and a base. nih.gov The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids have made the Suzuki-Miyaura reaction a cornerstone of modern organic synthesis. nih.govacs.org This has led to the widespread use of boronic acids in both academic and industrial research for the synthesis of biaryl compounds and other complex structures. acs.orggoogle.com
Overview of Research Trajectories for Arylboronic Acids
Research into arylboronic acids continues to be an active area, with a strong focus on developing new and improved synthetic methods.
Several methods have been developed for the synthesis of arylboronic acids. A common and traditional approach involves the reaction of an organometallic reagent, such as a Grignard reagent (organomagnesium) or an organolithium compound, with a trialkyl borate ester, followed by hydrolysis. pharmiweb.comwikipedia.org This method allows for the introduction of the boronic acid group onto an aromatic ring.
More modern techniques have emerged to address some of the limitations of the classical methods. The Miyaura borylation reaction, for instance, utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent to form the corresponding arylboronic ester. wikipedia.org Another significant advancement is the direct C-H borylation of arenes, catalyzed by transition metals like iridium. researchgate.netberkeley.edu This method offers a more atom-economical approach by directly functionalizing a carbon-hydrogen bond on the aromatic ring. researchgate.net Researchers continue to explore and refine these methodologies to improve yields, expand substrate scope, and develop more environmentally friendly processes. organic-chemistry.orgwipo.intgoogle.com
Reactivity and Reaction Mechanisms
The reactivity of this compound is largely defined by the boronic acid functional group and the halogen substituents on the aromatic ring. It is a key participant in various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. smolecule.comberkeley.edu
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. berkeley.edulibretexts.org The generally accepted mechanism for the Suzuki reaction involves a catalytic cycle with three main steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide, inserting itself into the carbon-halogen bond to form a palladium(II) species. libretexts.org
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the cycle. libretexts.org
In the context of this compound, the presence of two different halogen atoms (bromine and chlorine) on the phenyl ring introduces the potential for regioselective reactions. The carbon-bromine bond is generally more reactive towards oxidative addition with palladium catalysts than the carbon-chlorine bond. This difference in reactivity allows for selective coupling at the bromine-substituted position, while leaving the chlorine atom intact for potential further functionalization. nih.gov
Computational Chemistry and Theoretical Studies
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and reactivity of molecules like this compound. mdpi.com These theoretical studies help in understanding and predicting the outcomes of chemical reactions. nih.gov
Frontier Molecular Orbital (FMO) Analysis: FMO analysis is a key tool used to explain the electronic properties and reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule will interact with other species. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. mdpi.com For derivatives of this compound, these calculations can help predict the most likely sites for electrophilic or nucleophilic attack. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule and are used to predict reactive sites for electrophilic and nucleophilic attack. nih.gov For this compound and its derivatives, MEP studies can identify the regions of positive and negative electrostatic potential, providing a guide for its interaction with other reactants. nih.gov
Non-Linear Optical (NLO) Properties: Theoretical calculations can also be used to predict the non-linear optical properties of materials. nih.gov Studies on derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, which can be synthesized from 2-bromo-4-chlorophenol, have shown that these types of molecules can exhibit NLO properties, making them of interest for applications in optoelectronics. nih.gov
Applications in Advanced Materials and Pharmaceutical Intermediates
The unique chemical properties of this compound make it a valuable building block in the synthesis of advanced materials and as an intermediate in the pharmaceutical industry. smolecule.com
Advanced Materials:
The ability of this compound to participate in cross-coupling reactions allows for the synthesis of biphenyl (B1667301) compounds and polymers with precisely controlled structures. nih.govmdpi.com These materials can have applications in various fields:
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are important components in the fluorescent layers of OLEDs. nih.gov Theoretical studies on related carbazole-based compounds suggest that the introduction of specific donor-acceptor groups can lead to materials with desirable electronic properties for blue light emission in OLEDs. researchgate.net
Polymers: The functional groups on this compound allow for its incorporation into polymers, enabling the development of materials with specific functionalities. smolecule.com
Pharmaceutical Intermediates:
Boronic acids are important intermediates in the synthesis of a variety of drugs, including anti-inflammatory, anti-tumor, and anti-viral agents. evonik.com this compound serves as a versatile building block for creating novel bioactive molecules. smolecule.com Its ability to introduce a bromochloro-phenyl moiety into a target molecule is particularly useful in medicinal chemistry. smolecule.com
Kinase Inhibitors: This compound has been used in the design and synthesis of kinase inhibitors. smolecule.com Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often implicated in diseases like cancer. smolecule.com
Protein-Protein Interaction (PPI) Modulators: this compound also shows promise in the development of molecules that can modulate protein-protein interactions. smolecule.com Disrupting these interactions can be a therapeutic strategy for various diseases. smolecule.com
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMUCVGZXGOUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283181 | |
| Record name | B-(2-Bromo-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-45-5 | |
| Record name | B-(2-Bromo-4-chlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Bromo-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 4 Chlorophenylboronic Acid and Its Derivatives
Grignard Reagent Methodologies
The initial and most critical step is the formation of the Grignard reagent. This involves the reaction of a dihalogenated precursor, specifically 1-bromo-4-chloro-2-halobenzene, with magnesium metal in an appropriate solvent. The reactivity of halogens in Grignard formation is a key consideration. The carbon-bromine (C-Br) bond is significantly weaker and more labile than the carbon-chlorine (C-Cl) bond, with a bond dissociation energy difference of approximately 13 kcal/mol. walisongo.ac.id This inherent difference in reactivity allows for the chemoselective formation of the Grignard reagent at the bromine-substituted position, leaving the chlorine atom intact.
The reaction is an exothermic surface reaction between the metallic magnesium and the aryl halide. researchgate.net The precursor, 1-bromo-2,4-dichlorobenzene or a similar dihalide, reacts with magnesium turnings to form 2-bromo-4-chlorophenylmagnesium halide.
Table 1: Halogen Reactivity in Grignard Reagent Formation
| Halogen Bond | Relative Reactivity | Rationale |
|---|---|---|
| C-Br | High | Lower bond dissociation energy, more labile. walisongo.ac.id |
This selective reaction is fundamental to synthesizing the desired isomer without significant formation of byproducts from the reaction of the C-Cl bond.
Once the 2-bromo-4-chlorophenylmagnesium halide is formed, it is reacted with a trialkyl borate (B1201080), such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(O-iPr)₃). The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the trialkyl borate. This addition forms a boronic ester intermediate, specifically a dialkoxy(2-bromo-4-chlorophenyl)borane magnesium salt. wiley-vch.deleah4sci.com
The reaction mechanism involves the Grignard reagent adding to the borate ester, followed by the elimination of an alkoxide. To prevent multiple additions of the Grignard reagent to the boron center, which would lead to undesired borinic acid byproducts, the reaction is typically carried out at low temperatures. wiley-vch.de An "inverse addition" procedure, where the Grignard reagent is slowly added to the trialkyl borate solution, is often employed to maintain a low concentration of the Grignard reagent and minimize side reactions. wiley-vch.de
Following the formation of the boronic ester, the reaction mixture is subjected to acidolysis. This is an aqueous workup step, often using a mineral acid like aqueous sulfuric acid or hydrochloric acid, which hydrolyzes the boronic ester to yield the final product, 2-bromo-4-chlorophenylboronic acid. wiley-vch.degoogle.com
Achieving high yield and purity in the synthesis of this compound via the Grignard methodology requires careful control over several reaction parameters.
Temperature is a critical factor throughout the synthesis. During the Grignard formation, gentle heating may be required for initiation, but the exothermic nature of the reaction necessitates careful management to prevent side reactions, such as Wurtz coupling. researchgate.netchemspider.com
For the subsequent reaction with the trialkyl borate, low temperatures are crucial for selectivity. Historically, temperatures below -60°C were common to prevent the formation of borinic acids. google.com However, modern protocols have shown that temperatures between -10°C and 0°C can be sufficient to achieve high yields of the desired arylboronic acid, as the intermediate magnesium trialkoxyphenylborate salt often precipitates at these temperatures, protecting it from further reaction. wiley-vch.degoogle.com
Table 2: Effect of Temperature on Arylboronic Acid Synthesis
| Temperature Range | Outcome | Reference |
|---|---|---|
| < -60°C | Traditional method, minimizes borinic acid byproduct formation. | google.com |
| -10°C to 0°C | Effective for direct addition, can produce high yields. | google.com |
The choice of solvent is paramount for a successful Grignard reaction. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are most common because they are aprotic and can solvate and stabilize the Grignard reagent. leah4sci.com However, the use of non-ether aromatic solvents like toluene has been explored, often in mixed solvent systems. For instance, a mixture of chlorobenzene and bromobenzene in toluene has been used to successfully generate a Grignard reagent. chemspider.com While pure aromatic solvents are generally poor for Grignard formation due to their inability to stabilize the reagent, their use in conjunction with ethereal solvents can be advantageous for controlling reaction temperature and for certain industrial applications.
The reaction between the aryl halide and magnesium metal often has an induction period, as the surface of the magnesium is typically coated with a passivating layer of magnesium oxide. mnstate.edu To initiate the reaction, various activators or initiators are used. Small amounts of iodine, ethyl bromide, or 1,2-dibromoethane are commonly added. chemspider.commnstate.edu These substances react readily with the magnesium to expose a fresh, reactive metal surface, which then facilitates the main reaction with the aryl halide. mnstate.edu Mechanical methods, such as crushing the magnesium turnings with a stirring rod, can also be employed to break the oxide layer and initiate the reaction. mnstate.edulibretexts.org
Table 3: Common Initiators for Grignard Reagent Formation
| Initiator | Function | Reference |
|---|---|---|
| Iodine (I₂) | Reacts with Mg to clean the surface; color disappearance indicates activation. | chemspider.commnstate.edu |
| Ethyl Bromide (CH₃CH₂Br) | Reacts quickly with Mg to start the reaction. | chemspider.com |
Challenges and Solutions in Industrial Scale-Up
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to cost, purity, and environmental impact. Strategic solutions are crucial for viable large-scale production.
A primary driver of cost in the synthesis of arylboronic acids is the choice of starting materials. Traditionally, aryl bromides are often used due to their higher reactivity compared to aryl chlorides. However, on an industrial scale, the price difference between bromine and chlorine derivatives is substantial, with bromo-compounds being significantly more expensive.
Table 1: Comparison of Starting Materials for Phenylboronic Acid Synthesis
| Feature | Aryl Bromide | Aryl Chloride |
| Relative Cost | Higher | Lower |
| Reactivity | Higher | Lower |
| Industrial Viability | Less favorable due to cost | More favorable with optimized catalysts |
| Environmental Impact | Larger pollution potential | Reduced environmental impact |
The formation of impurities and by-products is a critical issue in industrial synthesis, as it complicates purification, reduces yield, and can affect the quality of the final product. In the synthesis of chlorophenylboronic acids via Grignard reactions, for example, optimizing reaction conditions can significantly increase the conversion rate during the boronation step and reduce the generation of by-products. This leads to easier post-reaction processing and a product with higher purity.
In palladium-catalyzed reactions, the selectivity of the catalyst is paramount. Poor selectivity can lead to side reactions such as debromination or the formation of homocoupled products. The development of advanced catalyst systems, including specialized ligands, helps to minimize these unwanted reactions. For example, certain palladium-indolylphosphine complexes have been developed to improve the efficiency and cleanliness of borylation/Suzuki-Miyaura cross-coupling reactions.
Industrial-scale chemical synthesis generates significant waste, and environmental regulations necessitate strategies for its reduction and management. The use of bromo-derivatives, for instance, not only increases costs but also contributes to greater environmental pollution and produces a larger amount of magnesium salt solid waste in Grignard-based processes. Shifting to chloro-derivatives helps mitigate this issue.
Furthermore, the management of boron-containing waste streams from manufacturing facilities is a key environmental concern. Boron is not efficiently removed by standard wastewater treatment processes, which can lead to its release into aquatic environments. Sustainable industrial practices include the recovery of boron from waste streams. For example, processes involving precipitation and adsorption can be used to treat wastewater with high boron concentrations, allowing for the recovery of boron species. Efficient waste management not only reduces environmental impact but also aligns with principles of green chemistry and can offer economic benefits through the recovery of valuable materials.
Alternative Boronation Strategies
Beyond traditional Grignard-based methods, several alternative strategies for introducing the boronic acid functional group onto an aromatic ring have been developed. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become a powerful and widely used method for synthesizing arylboronic acids and their esters. This strategy involves the reaction of an aryl halide or pseudo-halide (like a triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.
Key features of this method include:
Broad Substrate Scope : The reaction is compatible with a wide range of aryl halides (iodides, bromides, and chlorides) and triflates bearing various functional groups, including electron-donating and electron-withdrawing substituents.
Mild Reaction Conditions : Many palladium-catalyzed borylations can be performed under mild conditions, sometimes even at room temperature, which helps to preserve sensitive functional groups on the substrate.
High Yields : These reactions typically provide the desired arylboronic esters in good to excellent yields.
The efficiency of the catalysis often depends on the choice of ligand. For example, ligands like SPhos and XPhos have been shown to be effective in the borylation of less reactive aryl chlorides. This methodology can also be integrated into one-pot, two-step sequences where the in situ generated boronic ester is directly used in a subsequent Suzuki-Miyaura cross-coupling reaction, streamlining the synthesis of complex biaryl compounds.
Table 2: Overview of Palladium-Catalyzed Borylation
| Component | Examples | Role |
| Aryl Substrate | Aryl bromides, chlorides, iodides, triflates | Source of the aryl group |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Source of the boron moiety |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Facilitates the cross-coupling reaction |
| Ligand | XPhos, SPhos, Cy-JohnPhos | Stabilizes and activates the catalyst |
| Base | K₃PO₄, KOAc | Activates the diboron reagent |
Lithiation followed by borylation is a classic and effective method for the synthesis of arylboronic acids. This approach typically involves a halogen-lithium exchange reaction, where an aryl halide (like 2-bromo-4-chlorotoluene) is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This generates a highly reactive aryllithium intermediate.
This intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate. The final step is an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.
This method is particularly useful for preparing boronic acids from readily available aryl halides. The very low temperatures required (often -78°C or below) are necessary to control the high reactivity of the organolithium intermediates and prevent side reactions. The choice of organolithium reagent and borate ester can be tailored to the specific substrate to optimize the yield and purity of the product.
Other Organometallic Routes to Boronic Acids
While the reaction of Grignard or organolithium reagents with borate esters is a foundational method for synthesizing arylboronic acids, several other organometallic routes offer alternative and often advantageous pathways. nih.govgeorganics.sk These methods can provide improved functional group tolerance, milder reaction conditions, and access to structures that are challenging to synthesize via traditional means.
Transition metal-catalyzed cross-coupling reactions are particularly prominent. The Miyaura borylation reaction, for instance, involves the palladium-catalyzed coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). nih.govorganic-chemistry.org This method is valued for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org
Another significant strategy is the direct C-H bond borylation, often catalyzed by iridium complexes. organic-chemistry.orgacs.org This approach allows for the conversion of an aromatic C-H bond directly to a C-B bond, offering an atom-economical route that avoids the pre-functionalization required for Grignard or organolithium-based methods. acs.org Additionally, transmetallation reactions involving aryl silanes or aryl stannanes can be used to generate arylboronic acids. nih.gov In these processes, the silicon or tin group is exchanged for a boron halide, which is subsequently hydrolyzed to the desired boronic acid. nih.gov
| Method | Typical Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Miyaura Borylation | Aryl Halide/Triflate, Diboron Reagent (e.g., B₂pin₂) | Palladium Catalyst (e.g., PdCl₂(dppf)) | High functional group tolerance; direct conversion of C-X to C-B. organic-chemistry.org |
| Iridium-Catalyzed C-H Borylation | Arene, Boron Reagent (e.g., B₂pin₂) | Iridium Complex | Atom-economical; no pre-functionalization of the arene needed. organic-chemistry.orgacs.org |
| Transmetallation | Aryl Silane or Aryl Stannane, Boron Halide | - | Exchange of a metal/metalloid for a boron group. nih.gov |
| Photo-induced Borylation | Haloarenes, Diboron Reagent | Photocatalyst (e.g., phenothiazine) or Metal-Free | Mild, visible-light-induced conditions. organic-chemistry.org |
Synthesis of Key Intermediates for this compound Derivatives
Preparation of Halogenated Phenyl Precursors (e.g., 2-bromo-4-chlorophenol)
2-Bromo-4-chlorophenol is a key intermediate used in the synthesis of various derivatives. guidechem.comnih.gov Its synthesis typically involves the regioselective electrophilic halogenation of a phenol precursor. A common and direct approach is the bromination of 4-chlorophenol. The strongly activating hydroxyl group directs the incoming bromine electrophile to the ortho position, as the para position is already occupied by chlorine.
Alternatively, synthesis can begin with 2-bromophenol, which is then chlorinated at the para position. This can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a sulfuric acid catalyst, affording 2-bromo-4-chlorophenol in high yield. Another method involves the reaction of phenol with N-bromosuccinimide (NBS) and sulfuric acid to produce the brominated phenol, which can then be further functionalized. chemicalbook.com Industrial preparations often start with 4-chlorophenol and introduce the bromine atom at the ortho position under mild conditions in a polar solvent. guidechem.com
| Starting Material | Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|
| 4-Chlorophenol | Brominating Agent (e.g., Br₂) | 2-Bromo-4-chlorophenol | - | guidechem.com |
| 2-Bromophenol | N-chlorosuccinimide (NCS), H₂SO₄ | 2-Bromo-4-chlorophenol | 86% | |
| Phenol | 1. H₂SO₄, N-bromosuccinimide (NBS) 2. Chlorinating Agent | 2-Bromo-4-chlorophenol | - | chemicalbook.com |
Functional Group Interconversions Leading to Boronic Acid Structure
A crucial step in the synthesis of arylboronic acids is the conversion of a different functional group on the aromatic ring into the boronic acid or boronate ester group. The most common precursor functional group for this transformation is a halogen.
One of the most widely used methods is the halogen-metal exchange, followed by electrophilic trapping with a borate ester. nih.gov For a precursor like 1-chloro-2,4-dibromobenzene, treatment with an organolithium reagent such as n-butyllithium at low temperature can selectively replace one of the bromine atoms with lithium. The resulting aryllithium intermediate is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), followed by acidic hydrolysis to yield the arylboronic acid. nih.govscispace.com
Palladium-catalyzed borylation, such as the Miyaura borylation, provides a more direct functional group interconversion. nih.govorganic-chemistry.org This reaction converts an aryl halide directly into an arylboronate ester by reacting it with a diboron reagent in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This method avoids the use of highly reactive organolithium or Grignard reagents and is compatible with a wider range of functional groups. organic-chemistry.org
| Transformation | Method | Reagents | Description |
|---|---|---|---|
| Ar-X → Ar-B(OH)₂ (X = Br, I) | Halogen-Lithium Exchange | 1. n-BuLi 2. B(OR)₃ 3. H₃O⁺ | Formation of an aryllithium intermediate followed by reaction with a borate ester and hydrolysis. nih.govscispace.com |
| Ar-X → Ar-B(pin) (X = Cl, Br, I, OTf) | Miyaura Borylation | B₂(pin)₂, Pd Catalyst, Base | Direct, palladium-catalyzed cross-coupling of an aryl halide/triflate with a diboron reagent. nih.govorganic-chemistry.org |
| Ar-X → Ar-B(OH)₂ (X = Cl, Br) | Grignard Formation | 1. Mg 2. B(OR)₃ 3. H₃O⁺ | Formation of an arylmagnesium halide (Grignard reagent) followed by reaction with a borate ester. nih.govgeorganics.sk |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Bromo-4-chlorophenol |
| This compound |
| 2-Bromophenol |
| 4-Chlorophenol |
| Bis(pinacolato)diboron |
| N-Bromosuccinimide |
| N-Chlorosuccinimide |
| Phenol |
| Sulfuric acid |
| Triisopropyl borate |
| Trimethyl borate |
| n-Butyllithium |
Computational and Theoretical Studies of 2 Bromo 4 Chlorophenylboronic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For substituted phenylboronic acids, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are standard for predicting molecular geometries, vibrational frequencies, and electronic properties. While specific DFT studies published exclusively on 2-Bromo-4-chlorophenylboronic acid are not prevalent in surveyed literature, extensive research on closely related derivatives and analogous substituted phenylboronic acids allows for a comprehensive theoretical profile.
DFT calculations are employed to determine the most stable geometric structure of the molecule by optimizing bond lengths, bond angles, and dihedral angles. For phenylboronic acids, a key conformational feature is the orientation of the boronic acid group, -B(OH)₂, relative to the phenyl ring.
Studies on similar molecules like 3-fluorophenylboronic acid and diindolylmethane-phenylboronic acid hybrids reveal that the planarity between the phenyl ring and the boronic acid group is crucial for stability. The internal rotation of the hydroxyl groups around the C-B bond can lead to different rotamers (rotational isomers). DFT calculations help identify the lowest energy conformer, which is the most likely structure to be observed. For this compound, the steric hindrance from the ortho-bromo group would significantly influence the preferred orientation of the -B(OH)₂ group, likely forcing it into a specific planar or near-planar arrangement to minimize repulsive forces. The optimized structure would show the phenyl ring and the C-B-O atoms lying in the same plane, with the hydroxyl groups oriented to allow for potential intramolecular or intermolecular hydrogen bonding.
Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.
In a computational study of 2-bromo-4-chlorophenyl-2-bromobutanoate, a closely related molecule containing the 2-bromo-4-chlorophenyl moiety, the HOMO was found to be distributed over the entire molecule, while the LUMO was concentrated on the phenyl ring and the ester group. For its derivatives, HOMO-LUMO energy gaps were calculated to be in the range of 4.27 to 5.19 eV. These values suggest moderate reactivity and sufficient stability. For this compound, a similar distribution and energy gap would be expected, indicating its potential as a reactive intermediate in chemical syntheses.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue denotes regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential, respectively.
For derivatives of the 2-bromo-4-chlorophenyl moiety, MEP analysis shows that the oxygen atoms of the ester group are active sites for electrophiles (red regions). In contrast, hydrogen atoms attached to the phenyl ring exhibit blue coloration, indicating them as potential sites for nucleophilic interaction. For this compound, the MEP map would similarly highlight the oxygen atoms of the hydroxyl groups as electron-rich (red) centers, making them susceptible to electrophilic attack and key sites for hydrogen bonding. The regions around the hydrogen atoms of the phenyl ring and the hydroxyl groups would be electron-deficient (blue).
Non-Linear Optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). A high β₀ value is indicative of significant NLO activity.
DFT calculations on derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate have shown that these molecules possess notable NLO properties. The calculated first hyperpolarizability (β₀) values for these related compounds were found to be significant, suggesting that the presence of electron-donating and withdrawing groups, along with the extended π-conjugation of the phenyl ring system, contributes to the NLO response. Given its similar electronic structure, this compound is also predicted to exhibit NLO properties, making it a candidate for further investigation in materials science.
Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. These parameters are calculated using the energies of the HOMO and LUMO. Key descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), electronic chemical potential (μ), electrophilicity index (ω), and nucleophilicity (N).
Chemical Hardness (η): A measure of resistance to change in electron distribution. Higher hardness correlates with greater stability.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an additional electronic charge from the environment.
Nucleophilicity (N): An important parameter for understanding the electron-donating capability of a compound.
For a series of compounds containing the 2-bromo-4-chlorophenyl group, nucleophilicity values were calculated to be in the range of 4.27 eV to 5.19 eV. These descriptors collectively provide a detailed profile of the molecule's chemical behavior, stability, and potential reaction pathways.
Vibrational Spectra Prediction and Analysis (FT-IR, FT-Raman)
The vibrational properties of this compound can be predicted and analyzed using computational methods, primarily through Density Functional Theory (DFT). nih.govcardiff.ac.uknih.gov These theoretical calculations provide valuable insights into the molecule's infrared (FT-IR) and Raman (FT-Raman) spectra, which correspond to its fundamental vibrational modes. cardiff.ac.uknih.gov While direct experimental spectra for this compound are not extensively published, analysis of related compounds like 3-bromophenylboronic acid and 3-fluorophenylboronic acid allows for the prediction of characteristic spectral features. nih.govcbu.edu.tr
DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and calculate harmonic vibrational frequencies. nih.govcbu.edu.tr The calculated frequencies are typically scaled to correct for anharmonicity and improve agreement with experimental data. nih.gov The Total Energy Distribution (TED) analysis is then used to assign these calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. cbu.edu.tr
For a molecule like this compound, key vibrational modes include:
O-H Stretching: The hydroxyl groups of the boronic acid moiety give rise to characteristic stretching vibrations.
C-B Stretching: The bond between the phenyl ring and the boron atom has a specific stretching frequency. For 3-bromophenylboronic acid (3BrPBA), this mode is observed around 1339 cm⁻¹ in the FT-IR spectrum. researchgate.net
Aromatic Ring Vibrations: These include C-H and C-C stretching and bending modes within the phenyl ring.
C-Cl and C-Br Stretching: The carbon-halogen bonds also produce distinct stretching vibrations at lower frequencies.
The table below summarizes the predicted vibrational wavenumbers for key functional groups based on DFT studies of analogous compounds.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound(s) |
|---|---|---|
| O-H Stretching | 3200-3600 | 3-fluorophenylboronic acid nih.gov |
| Aromatic C-H Stretching | 3000-3100 | 3-bromophenylboronic acid cbu.edu.tr |
| C-B Stretching | 1330-1360 | 3-bromophenylboronic acid, 2,3-difluorophenylboronic acid researchgate.net |
| B-O Stretching | 1350-1410 | 3-fluorophenylboronic acid nih.gov |
| C-Cl Stretching | 600-800 | General range for aryl chlorides |
| C-Br Stretching | 500-600 | 3-bromophenylboronic acid cbu.edu.tr |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govalliedacademies.org This method is crucial in structure-based drug design for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.govresearchgate.net For this compound, docking simulations can elucidate its potential as an enzyme inhibitor. e-nps.or.krdergipark.org.tr
Boronic acids are a well-known class of inhibitors that often form a reversible covalent bond with a nucleophilic residue, such as serine, in the active site of an enzyme. nih.govfrontiersin.org Covalent docking algorithms are specifically designed to model these interactions, combining non-covalent scoring with the geometric constraints and energies of covalent bond formation. nih.govnih.gov
Ligand-Receptor Interactions
The key interaction for boronic acid inhibitors is the formation of a covalent adduct. frontiersin.org The boron atom, with its vacant p-orbital, acts as a Lewis acid and is susceptible to nucleophilic attack from an amino acid residue like serine (Ser) in an enzyme's active site. researchgate.netfrontiersin.org This interaction results in the boron atom changing from a trigonal planar (sp²) to a tetrahedral (sp³) hybridization state. frontiersin.org
Beyond this covalent interaction, the binding of this compound would be stabilized by a network of non-covalent interactions, including: nih.gov
Hydrogen Bonds: The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors.
Hydrophobic Interactions: The substituted phenyl ring can interact with non-polar residues in the binding pocket.
Halogen Bonds: The bromine and chlorine atoms can potentially form halogen bonds with electron-donating atoms in the receptor.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can provide a highly accurate description of these covalent docking processes, detailing the structural and electronic changes that occur upon bond formation. frontiersin.org
Binding Energy and Stability Predictions
A primary output of molecular docking is the binding energy (or docking score), which estimates the strength of the ligand-receptor interaction. nih.govcore.ac.uk This value is calculated by a scoring function that considers various energy components like electrostatic interactions, van der Waals forces, and the energy penalty of conformational changes. core.ac.uk A lower, more negative binding energy typically indicates a more stable and higher-affinity interaction. biorxiv.orgnih.gov
For example, docking studies of various small molecule inhibitors against different protein targets have reported binding energies in the range of -6 to -13 kcal/mol for promising candidates. e-nps.or.krnih.gov
To refine these predictions, the results from docking are often used as a starting point for more computationally intensive methods like Molecular Dynamics (MD) simulations. alliedacademies.org Techniques such as Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) can be applied to MD simulation trajectories to calculate the binding free energy (ΔG_bind), providing a more accurate prediction of ligand-binding stability. biorxiv.orgnih.gov
| Computational Method | Purpose | Key Output |
|---|---|---|
| Molecular Docking (e.g., CovalentDock) | Predicts binding pose and initial affinity. | Docking Score / Binding Energy (kcal/mol) nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior and stability of the ligand-receptor complex over time. | Conformational stability (RMSD) |
| MM-GBSA/MM-PBSA | Calculates binding free energy from MD snapshots for higher accuracy. | Binding Free Energy (ΔG_bind) nih.gov |
Applications in Drug Design and Bioactivity Predictions
The unique reactivity of the boronic acid moiety makes it a valuable functional group in drug discovery. mdpi.comnbinno.com Computational studies, particularly molecular docking, are instrumental in predicting the biological activity of compounds like this compound. By screening this compound against various enzyme targets, researchers can identify potential therapeutic applications. nih.gov
Boronic acids have been successfully developed as inhibitors for enzymes such as proteasomes (e.g., Bortezomib) and β-lactamases. nih.govfrontiersin.org Docking simulations for this compound against a panel of enzymes could predict its inhibitory profile. A strong predicted binding affinity for a specific enzyme would suggest that the compound is a promising candidate for synthesis and subsequent in vitro testing. nih.gov These computational predictions accelerate the early stages of drug discovery by prioritizing compounds with the highest likelihood of success, thereby saving time and resources. alliedacademies.org
Crystal Engineering and Intermolecular Interactions
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the arrangement of molecules in the crystal lattice. diva-portal.orgnih.gov This control is achieved by understanding and utilizing non-covalent intermolecular interactions, with hydrogen bonds being particularly significant. nih.govjaptronline.com Boronic acids, with their -B(OH)₂ group, are excellent building blocks in crystal engineering because they can act as both hydrogen bond donors and acceptors, similar to carboxylic acids. diva-portal.orgmdpi.comresearchgate.net
The study of co-crystals, which are crystalline structures containing two or more different neutral molecules, is a central part of crystal engineering. nih.govmdpi.com By co-crystallizing a boronic acid with another molecule (a co-former), it is possible to create novel solid forms with tailored physicochemical properties. diva-portal.org
Hydrogen Bonding Networks in Boronic Acid Co-crystals
The -B(OH)₂ moiety of phenylboronic acids is conformationally flexible and can adopt different orientations of its hydroxyl groups, formally distinguished as syn and anti. mdpi.comresearchgate.net This flexibility leads to a rich variety of hydrogen bonding patterns, or supramolecular synthons, when forming co-crystals. researchgate.net
Studies on co-crystals of 4-halophenylboronic acids (including 4-chloro and 4-bromo derivatives) with various nitrogen-containing co-formers have revealed several common hydrogen bonding networks. mdpi.commdpi.com The primary interactions are typically strong O-H···N or O-H···O hydrogen bonds. mdpi.comresearchgate.net
Key aspects of these networks include:
Conformational Diversity: The boronic acid group can be found in syn,syn, syn,anti, or anti,anti conformations within the crystal structure. mdpi.comresearchgate.net While the syn,anti conformation is often energetically favored for the isolated molecule, the formation of specific intermolecular synthons in a co-crystal can stabilize the less favorable syn,syn conformation. researchgate.netresearchgate.net
Homodimers and Heterosynthons: Phenylboronic acids can form hydrogen-bonded homodimers through a cyclic R²₂(8) motif, similar to carboxylic acids. researchgate.netbohrium.com In the presence of a suitable co-former, such as a pyridine derivative, this homodimer can be disrupted in favor of a more stable O-H···N heterosynthon. japtronline.comresearchgate.net
Extended Networks: These primary synthons can assemble into higher-order structures like 1D chains, 2D layers, or complex 3D networks, often stabilized by weaker interactions like C-H···O, π-stacking, and halogen bonds. acs.orgnih.gov
The table below summarizes hydrogen bonding motifs observed in co-crystals of structurally related phenylboronic acids.
| Boronic Acid Conformation | Supramolecular Synthon | Interacting Partner(s) | Resulting Structure | Reference |
|---|---|---|---|---|
| syn,anti | O-H···O Homodimer (R²₂(8) motif) | Another boronic acid molecule | Discrete dimeric units | bohrium.com |
| syn,anti | O-H···N Heterosynthon | Phenazine | Discrete units of one phenazine and two boronic acid molecules | mdpi.com |
| syn,anti | O-H···N Heterosynthon | Theophylline | Ring formation involving B(OH)₂ and imidazole N/carbonyl O atoms | mdpi.com |
| syn,syn | Unsymmetrical O-H···N Heterosynthons | Alprazolam, 1,10-phenanthroline | Formation of specific molecular complexes | researchgate.net |
| syn,anti | Anionic –B(OH)₂···⁻OOC– Heterosynthon | Proline (zwitterionic form) | Complex network involving N-H···O and O-H···O bonds | mdpi.com |
Weak Interactions (e.g., C-H...π interactions, halogen interactions)
The supramolecular assembly of this compound in the solid state is significantly influenced by a network of weak intermolecular interactions. These interactions, although individually modest in strength, collectively dictate the crystal packing and can influence the physicochemical properties of the material.
C-H...π Interactions:
C-H...π interactions are a type of non-covalent interaction where a carbon-hydrogen bond acts as a weak acid, donating electron density to a π-system, which acts as a weak base. In the context of this compound, the aromatic ring is electron-deficient due to the presence of the electron-withdrawing bromine and chlorine atoms. This electronic feature can modulate the nature of C-H...π interactions. While typical C-H...π interactions are driven largely by dispersion forces, the electronic character of the aromatic ring in this molecule can introduce a more significant electrostatic component. nih.gov Computational studies on similar aromatic systems have shown that the strength and geometry of these interactions are sensitive to the electronic environment of the π-system.
Halogen Interactions:
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The presence of both bromine and chlorine atoms on the phenyl ring of this compound makes halogen bonding a critical factor in its crystal engineering. Theoretical studies have established that the strength of halogen bonds correlates with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing power of the group to which it is attached.
In this compound, both the bromine and chlorine atoms can participate in halogen bonding. Computational models, such as Density Functional Theory (DFT), are employed to calculate the electrostatic potential surface of the molecule, which can identify the regions of positive electrostatic potential (σ-holes) on the halogen atoms that are responsible for these interactions. The relative strength and directionality of Br...X and Cl...X interactions (where X is a Lewis base) can be predicted and analyzed using these methods. Studies on halobenzene homodimers provide a theoretical framework for understanding the different types of halogen...halogen interactions that could be present. researchgate.net
A summary of typical non-covalent interactions and their general characteristics is provided in the table below.
| Interaction Type | Description | Typical Energy (kJ/mol) |
| C-H...π | An interaction between a C-H bond and a π-system. | 2-10 |
| Halogen Bond | An interaction involving a halogen atom as an electrophilic center. | 5-30 |
Computational Modeling of Co-crystal Structures
Co-crystallization is a powerful strategy to modify the physicochemical properties of solid materials. Computational modeling plays a crucial role in the rational design of co-crystals by predicting the likelihood of co-crystal formation between a target molecule, like this compound, and a potential co-former.
Various computational methods are employed to screen for and analyze co-crystal structures:
Molecular Electrostatic Potential (MEP) Surfaces: This method is used to visualize the electrostatic potential on the surface of the molecules. By identifying regions of positive and negative potential on this compound and potential co-formers, it is possible to predict favorable intermolecular interactions, such as hydrogen bonds and halogen bonds, that would stabilize a co-crystal structure. nih.gov
Lattice Energy Calculations: These calculations aim to determine the most stable crystal packing arrangement for a given set of molecules. By comparing the lattice energy of the co-crystal with the energies of the individual components' crystals, one can predict the thermodynamic favorability of co-crystal formation. diva-portal.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions, helping to understand the process of co-crystal formation and the stability of the resulting structure under different conditions. nih.gov
For this compound, computational screening can identify suitable co-formers that can form robust supramolecular synthons with the boronic acid group (e.g., through hydrogen bonding) or with the halogenated phenyl ring (e.g., through halogen bonding or π-π stacking). mdpi.com
Quantum Chemical Studies on Related Boronic Acid Derivatives
While specific quantum chemical studies on this compound are not extensively available in the public domain, a wealth of research on related phenylboronic acid derivatives provides valuable insights into its likely electronic and structural properties.
Quantum chemical calculations, typically using DFT methods, are instrumental in understanding the fundamental properties of molecules. For substituted phenylboronic acids, these studies often focus on:
Conformational Analysis: The orientation of the boronic acid group relative to the phenyl ring can influence the molecule's reactivity and intermolecular interactions. Quantum mechanical calculations can determine the most stable conformers and the energy barriers between them. For instance, studies on 3-cyanophenylboronic acid have identified different stable conformers based on the orientation of the hydroxyl groups. longdom.org
Electronic Properties: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's ability to donate or accept electrons, can be calculated. The presence of electron-withdrawing bromine and chlorine atoms in this compound is expected to lower the HOMO and LUMO energy levels compared to unsubstituted phenylboronic acid. This has implications for its reactivity, for example, in Suzuki-Miyaura cross-coupling reactions. nih.gov
Molecular Electrostatic Potential (MEP): As mentioned earlier, MEP analysis helps in identifying the electron-rich and electron-deficient regions of a molecule, which is crucial for predicting non-covalent interactions. nih.gov
Computational studies on para-substituted triphenylboroxines, which are dehydration products of phenylboronic acids, have shown that electron-withdrawing groups on the phenyl ring can destabilize the boroxine ring relative to its monomers. acs.org This suggests that the electronic nature of the substituents significantly impacts the chemical behavior of boronic acid derivatives.
The table below summarizes key computational parameters and their significance in the study of boronic acid derivatives.
| Computational Parameter | Significance |
| Conformational Energy | Determines the most stable three-dimensional arrangement of the molecule. |
| HOMO/LUMO Energies | Relate to the molecule's electron-donating and accepting abilities and its chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions. |
By applying the principles and methodologies from these computational and theoretical studies on related compounds, a deeper understanding of the molecular properties and solid-state behavior of this compound can be achieved, guiding its application in materials science and synthetic chemistry.
Advanced Applications in Organic Synthesis and Materials Science
Synthesis of Biaryl Structures and Polyphenylenes
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. 2-Bromo-4-chlorophenylboronic acid is an excellent substrate for these reactions, facilitating the synthesis of substituted biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.
In a notable example, derivatives of 2-bromo-4-chlorophenol have been successfully utilized in palladium-catalyzed Suzuki cross-coupling reactions with various phenylboronic acids to produce a range of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives in moderate to good yields (64-81%) nih.gov. This highlights the utility of the 2-bromo-4-chlorophenyl scaffold in constructing biaryl structures. The reaction conditions for such transformations are typically mild and tolerant of various functional groups nih.gov.
The synthesis of polyphenylenes, which are polymers consisting of aromatic rings linked together, can also be envisioned using this compound. The Suzuki-Miyaura polymerization, a polycondensation reaction between a dihaloaromatic compound and an aromatic diboronic acid, is a powerful method for preparing polyphenylenes. Given that this compound possesses both a boronic acid group and two halogen atoms, it can potentially serve as a monomer in such polymerizations. For instance, the mechanochemical Suzuki polymerization of 4-bromophenylboronic acid has been shown to produce poly(para-phenylene) researchgate.net. This suggests that under appropriate conditions, this compound could be used to synthesize novel halogenated polyphenylenes with tailored properties.
Table 1: Examples of Biaryl Synthesis using Phenylboronic Acid Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |
| 2-bromo-4-chlorophenyl-2-bromobutanoate | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | 2-(3'-chloro-4'-fluorobiphenyl-4-yl)-2-bromo-4-chlorophenyl-2-bromobutanoate | 64 | nih.gov |
| 1-Bromo-2-iodobenzene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | 2'-Bromo-4-chloro-biphenyl | 94 | chemicalbook.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives | Good | mdpi.com |
Pharmaceutical and Agrochemical Intermediates
Boronic acids and their derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Their ability to undergo a variety of chemical transformations makes them valuable precursors for complex molecular targets.
Synthesis of Key Core Structures in Medicine and Pesticides
While direct examples of this compound in the synthesis of commercial drugs or pesticides are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, the related compound, 4-chlorophenylboronic acid, is a known intermediate in the preparation of certain pharmaceuticals chemicalbook.comwipo.int. The presence of both bromo and chloro substituents on the phenyl ring of this compound offers the potential for sequential, site-selective cross-coupling reactions, allowing for the introduction of different functionalities at specific positions. This controlled introduction of molecular diversity is a highly sought-after strategy in drug discovery for optimizing the pharmacological properties of lead compounds.
In the agrochemical sector, halogenated phenyl derivatives are common components of pesticides. The ability to synthesize complex biaryl structures from this compound could lead to the development of new herbicides, insecticides, and fungicides with improved efficacy and selectivity.
Precursors for Bioactive Compounds
The biaryl structures synthesized from this compound can serve as precursors for a wide range of bioactive compounds. Biphenyl-containing molecules have demonstrated a broad spectrum of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties nih.gov. By using this compound as a starting material, medicinal chemists can access novel biaryl scaffolds and further elaborate them to generate libraries of potential drug candidates.
Optoelectronic Materials
The unique electronic properties of conjugated aromatic systems, such as biaryls and polyphenylenes, make them attractive candidates for applications in optoelectronic devices. Biphenyl (B1667301) derivatives are known to be used as fluorescent layers in organic light-emitting diodes (OLEDs) nih.gov.
Recent research has explored the non-linear optical (NLO) properties of compounds derived from 2-bromo-4-chlorophenol. The synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were found to possess NLO properties, which are crucial for applications in technologies such as optical data storage and telecommunications nih.gov. The study revealed that the electronic properties and reactivity of these molecules could be tuned by the nature of the substituents on the phenyl rings nih.gov. This indicates the potential of this compound as a building block for the design and synthesis of new organic materials with tailored optoelectronic characteristics.
Catalysis and Ligand Design
While the primary role of this compound is often as a substrate in cross-coupling reactions, it can also be envisioned as a precursor for the synthesis of ligands for metal catalysts. The functional groups on the aromatic ring can be modified to introduce coordinating moieties that can bind to a metal center.
For example, phenylboronic acids have been used in the synthesis of palladium complexes that are themselves efficient catalysts for Suzuki cross-coupling reactions. The resulting catalysts can exhibit enhanced stability and activity. The presence of the bromo and chloro substituents on this compound could allow for the synthesis of ligands with unique steric and electronic properties, potentially leading to catalysts with improved performance in various organic transformations.
Functionalized Materials (e.g., enzyme inhibitors, membrane transporters)
The boronic acid functional group is known to interact with diols, a feature that has been exploited in the development of sensors and other functional materials. Furthermore, boronic acid-containing compounds have gained significant attention as enzyme inhibitors.
Boronic acids can act as transition-state analogs for serine proteases, making them potent and reversible inhibitors of these enzymes. This has led to the development of several boronic acid-based drugs. The ability to synthesize a variety of substituted biaryl structures from this compound opens up avenues for the design of novel enzyme inhibitors with high specificity and potency.
The development of functionalized materials such as synthetic membrane transporters is an emerging area of research. While specific examples involving this compound in the synthesis of membrane transporters are not yet reported, the principles of molecular recognition and self-assembly that govern the function of these systems often rely on specific non-covalent interactions. The versatile chemistry of this compound could be harnessed to create amphiphilic molecules that can self-assemble into structures capable of transporting ions or small molecules across lipid bilayers.
Drug Delivery Systems (e.g., glucose-responsive hydrogels)
Phenylboronic acids, including functionalized derivatives like this compound, are pivotal in the development of "smart" drug delivery systems, particularly glucose-responsive hydrogels. These advanced materials offer the potential for self-regulated insulin release in response to fluctuating blood glucose levels, a significant advancement in diabetes management. The core of this technology lies in the unique ability of the boronic acid moiety to form reversible covalent complexes with diols, such as glucose.
Glucose-sensitive hydrogels are three-dimensional polymer networks that can change their structure in response to glucose concentrations. researchgate.net This responsive behavior is engineered by incorporating phenylboronic acid derivatives into the polymer backbone. In an environment with high glucose levels, the glucose molecules will competitively bind to the boronic acid groups, leading to a change in the hydrogel's structure, such as swelling or disintegration. mdpi.comnih.gov This structural change can then trigger the release of a pre-loaded drug, like insulin.
Research Findings on Glucose-Responsive Hydrogels
A study on injectable and glucose-responsive hydrogels highlighted the importance of the ratio between boronic acid and glucose functional groups for hydrogel formation. nih.govelsevierpure.com In this system, polymers with 10–60% boronic acid were found to be favorable for creating hydrogels that are both injectable and responsive to glucose. researchgate.netnih.govelsevierpure.com These hydrogels demonstrated a "shear-thinning" property, meaning they can flow under pressure (like through a syringe) and then quickly return to a gel state. nih.govelsevierpure.com More importantly, they exhibited glucose-responsive release of an encapsulated model drug, rhodamine B. nih.gov The release was higher in a 20 g/L glucose solution compared to a 1 g/L glucose solution, indicating that the hydrogel's permeability changes in response to glucose levels. nih.gov
The table below summarizes the characteristics of a model glucose-responsive hydrogel system.
| Property | Description | Finding |
| Hydrogel Composition | The ratio of boronic acid to glucose functional groups within the polymer network. | Polymers with 10-60% boronic acid were optimal for hydrogel formation. researchgate.netnih.govelsevierpure.com |
| Physical Properties | The mechanical behavior of the hydrogel under stress. | The hydrogels were shear-thinning and self-healing, recovering their gel state within seconds after injection. nih.govelsevierpure.com |
| Glucose Responsiveness | The ability of the hydrogel to release a drug in response to glucose. | Increased release of the model drug, rhodamine B, was observed at higher glucose concentrations (20 g/L vs. 1 g/L). nih.gov |
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the molecular structure of 2-Bromo-4-chlorophenylboronic acid in solution. It provides detailed information about the local chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR spectroscopy of this compound reveals characteristic signals for the protons on the aromatic ring and the boronic acid functional group. Due to the substitution pattern, three distinct signals are expected in the aromatic region, typically between 7.0 and 8.0 ppm. The electron-withdrawing nature of the bromine and chlorine atoms deshields these protons, shifting their resonances downfield. The precise chemical shifts and coupling patterns (e.g., doublets, doublet of doublets) allow for the unambiguous assignment of each proton. A broad singlet, often observed at a lower field, is characteristic of the two acidic protons of the boronic acid's hydroxyl groups (-B(OH)₂). This broadening is a result of chemical exchange and hydrogen bonding.
¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. The spectrum is expected to show six distinct signals for the six carbon atoms of the phenyl ring. The carbon atom directly attached to the boron (ipso-carbon) has a characteristic chemical shift. The other five aromatic carbon signals are influenced by the electronegative bromine and chlorine substituents, leading to a predictable pattern of chemical shifts that confirms the 2-bromo-4-chloro substitution pattern.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Remarks |
|---|---|---|
| ¹H | 7.0 - 8.0 | Multiple signals (d, dd) for 3 aromatic protons |
| ¹H | Variable (often > 8.0) | Broad singlet for the 2 B(OH)₂ protons |
| ¹³C | 125 - 140 | 6 distinct signals for aromatic carbons |
Note: Actual chemical shifts can vary based on the solvent used and experimental conditions.
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, are used to identify the functional groups within the this compound molecule.
FT-IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound is dominated by a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, which is the hallmark of the O-H stretching vibration in the hydrogen-bonded boronic acid dimer or polymer structures. A strong band corresponding to the B-O stretching vibration is typically observed around 1350 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region.
FT-Raman spectroscopy provides complementary information, especially for non-polar bonds. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, providing a clear fingerprint of the substituted benzene core.
Table 2: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3200-3600 | O-H stretch (broad, strong) |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, ~1475, ~1400 | Aromatic C=C ring stretch |
| ~1350 | B-O stretch |
| ~1100 | C-B stretch |
| Below 1000 | C-Cl and C-Br stretches, C-H out-of-plane bending |
Note: Frequencies are approximate and depend on the physical state of the sample (solid or solution).
Mass Spectrometry (LC-MS, HPLC-MS, GC-MS, HRMS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental formula of this compound. The compound has a molecular formula of C₆H₅BBrClO₂. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is crucial for elemental composition analysis. The calculated monoisotopic mass of this compound is approximately 233.92545 Da. uni.lu An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm). A key feature in the mass spectrum is the distinctive isotopic pattern resulting from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), which provides unambiguous evidence for the presence of one bromine and one chlorine atom in the molecule.
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed to assess the purity of the compound and to separate and identify any potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, typically after converting the non-volatile boronic acid into a more volatile ester derivative.
X-ray Diffraction (Single Crystal X-ray Diffraction, Powder X-ray Diffraction)
X-ray diffraction (XRD) methods are the most powerful techniques for determining the solid-state structure of a crystalline compound like this compound.
Single Crystal X-ray Diffraction , when a suitable single crystal can be grown, provides the absolute, three-dimensional arrangement of atoms in the crystal lattice. This analysis would confirm the planar structure of the phenyl ring and the geometry of the boronic acid group. Crucially, it would reveal the details of intermolecular interactions. Phenylboronic acids are well-known to form hydrogen-bonded dimers or extended polymeric networks in the solid state, where two boronic acid molecules associate via a pair of O-H···O hydrogen bonds.
Powder X-ray Diffraction (PXRD) is performed on a microcrystalline powder sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. It is used to confirm the identity of the bulk material, assess its crystallinity and purity, and detect the presence of different polymorphic forms.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The spectrum of this compound is characterized by absorptions in the UV region, typically between 200 and 300 nm. These absorptions arise from π → π* electronic transitions within the aromatic phenyl ring. The presence of the bromine, chlorine, and boronic acid substituents on the ring influences the energy of these transitions, typically causing a shift in the absorption maxima (λmax) compared to unsubstituted benzene. The spectrum can be used for quantitative analysis and to provide qualitative information about the aromatic system.
Future Directions and Research Frontiers
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
While established methods for synthesizing arylboronic acids exist, the focus is shifting towards processes that are more sustainable, cost-effective, and efficient. Future research will likely prioritize the development of synthetic routes that minimize waste, avoid harsh reagents, and reduce energy consumption.
Key areas of exploration include:
Transition-Metal-Free Borylation: Moving away from expensive and potentially toxic heavy metal catalysts is a significant goal. Photoinduced borylation of haloarenes, which can be performed under metal- and additive-free conditions, represents a promising sustainable alternative. organic-chemistry.org
C-H Activation/Functionalization: Direct borylation of C-H bonds on the aromatic ring is an atom-economical approach that avoids the need for pre-halogenated precursors. nih.gov Developing catalysts that can selectively functionalize the C-H bond in the presence of the existing bromo and chloro substituents on a precursor molecule would be a significant step forward.
Mechanochemical Synthesis: Utilizing mechanical force (e.g., ball milling) to drive chemical reactions can reduce or eliminate the need for solvents, leading to a greener synthetic process. Investigating the feasibility of mechanosynthesis for 2-bromo-4-chlorophenylboronic acid could yield highly efficient and environmentally friendly production methods.
| Synthetic Strategy | Current Approach | Future Sustainable Goal |
| Starting Material | Dihalogenated benzenes (e.g., 1-bromo-2,4-dichlorobenzene) | Direct functionalization of chlorobenzene |
| Catalysis | Palladium or other heavy metals | Photocatalysis or metal-free systems |
| Process | Batch processing with organic solvents | Continuous flow synthesis, solvent-free mechanochemistry |
| Byproducts | Stoichiometric metallic or salt waste | Minimal, with recyclable components |
Exploration of New Catalytic Systems and Reaction Conditions
The reactivity of this compound is largely defined by the Suzuki-Miyaura coupling reaction. Future research will aim to expand the catalytic toolbox to enable more diverse and controlled transformations.
Prospective developments include:
Ligand Development for Palladium Catalysis: Designing new phosphine ligands can enhance the activity and selectivity of palladium catalysts. nih.govnih.gov For a di-halogenated substrate like this, ligands that allow for selective reaction at either the bromine or chlorine position would be highly valuable. For example, ligands like SPhos have shown unprecedented activity for coupling aryl chlorides at room temperature. nih.gov
Alternative Metal Catalysis: Exploring catalysts based on more abundant and less toxic metals like nickel, copper, or iron for cross-coupling reactions is a key area of research. mdpi.com These systems could offer different reactivity profiles and lower costs.
Dual-Catalysis Systems: Combining two different catalytic cycles in one pot can enable novel transformations. For instance, a system combining photoredox catalysis with a transition metal catalyst could allow for reactions under milder conditions or enable previously inaccessible synthetic pathways.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources. For this compound, advanced modeling will be instrumental in unlocking its potential.
Future research will focus on:
Reactivity Prediction: Using Density Functional Theory (DFT) to model the electronic structure and reactivity of the molecule can help predict the outcomes of reactions, understand reaction mechanisms, and design better catalysts. nih.govlodz.pltandfonline.comresearchgate.netnih.gov Computational studies can elucidate the subtle interplay between strain energy and interaction energy that governs reactivity. researchgate.net
Virtual Screening for Drug Discovery: The structure of this compound can be used as a scaffold for the in silico design of new potential drug candidates. By modeling interactions with biological targets like enzymes, computational methods can identify derivatives with high binding affinity and selectivity.
Materials Property Simulation: For applications in functional materials, computational models can predict properties such as electronic conductivity, optical behavior, and self-assembly characteristics of polymers or molecular crystals derived from this boronic acid. However, it is noted that current in silico models may have limitations in predicting certain properties, such as mutagenicity, for this class of compounds. researchgate.net
Design of New Functional Materials and Pharmaceutical Agents
The unique combination of a boronic acid group and two halogens makes this compound an attractive building block for novel materials and drugs.
Sensors and Recognition Materials: Boronic acids are well-known for their ability to reversibly bind with cis-diols, such as those found in sugars and glycoproteins. mdpi.comdntb.gov.uanih.gov Future work could involve incorporating the this compound moiety into polymers or onto surfaces to create chemosensors for glucose monitoring or for detecting specific biological markers. mdpi.comnih.govresearchgate.net
Organic Electronics: Biphenyl (B1667301) structures derived from Suzuki-Miyaura coupling are common in organic light-emitting diodes (OLEDs) and other organic electronic materials. The specific electronic properties imparted by the bromo and chloro substituents could be exploited to tune the performance of these materials.
Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify new starting points for drug development. Its ability to form reversible covalent bonds with serine or threonine residues in enzymes makes it a valuable fragment for targeting various enzyme classes. researchgate.net
Investigation of Biological Interactions and Therapeutic Potential
Boronic acids are a privileged functional group in medicinal chemistry, with several approved drugs containing this moiety. nih.govnih.govrsc.org The halogen atoms on this compound provide additional vectors for interaction and opportunities for metabolic modification.
Future research avenues include:
Enzyme Inhibition: The boronic acid can act as a warhead to target the active site of enzymes, particularly serine proteases. nih.gov Research into derivatives of this compound could lead to potent and selective inhibitors for therapeutic targets in cancer, inflammation, or infectious diseases. researchgate.netresearchgate.netrsc.org
Antimicrobial Agents: Halogenated compounds often exhibit antimicrobial properties. Studies on halogenated phenylboronic acids have already demonstrated antibiofilm activity against pathogenic bacteria. frontiersin.org Investigating this specific compound and its derivatives against a panel of bacteria and fungi could reveal new antimicrobial leads.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues is crucial. nih.gov Such studies can elucidate which structural features are critical for therapeutic effect and guide the design of more potent and selective drug candidates. researchgate.netdrugdesign.org For instance, replacing a phenol group with a boronic acid has been shown to increase cytotoxic potency in certain anticancer agents. nih.gov
Integration of Flow Chemistry and Automation in Synthesis
To accelerate the discovery and development of new applications, high-throughput synthesis and screening are essential. Flow chemistry and automation are key enabling technologies in this regard.
Continuous Flow Synthesis: The synthesis of boronic acids, which can involve hazardous intermediates like organolithiums, is often safer and more efficient in continuous flow reactors. nih.govresearchgate.netresearchgate.netorganic-chemistry.org This technology allows for precise control over reaction conditions, rapid optimization, and easier scalability. organic-chemistry.orgorganic-chemistry.org Photocatalytic reactions are also well-suited to flow systems, which can improve light penetration and reaction efficiency. researchgate.netrsc.org
Automated Library Synthesis: Automated platforms can be used to rapidly generate a large number of derivatives from this compound. rsc.orgrsc.org By coupling it with a diverse set of building blocks under various reaction conditions, these systems can create libraries of novel compounds for screening in drug discovery or materials science. unimi.it This approach significantly accelerates the pace of research and development. rsc.org
| Technology | Advantage for this compound Research |
| Flow Chemistry | Enhanced safety for reactive intermediates, precise temperature/mixing control, rapid optimization, and scalability of synthesis. researchgate.netorganic-chemistry.org |
| Automation | High-throughput synthesis of compound libraries for screening, accelerated structure-activity relationship studies, and reproducible results. rsc.orgunimi.it |
| Integrated Systems | Combining flow synthesis with in-line purification and analysis for streamlined production of pure compounds. |
Q & A
Q. Basic
- NMR Spectroscopy : NMR confirms boronic acid identity (δ ~30 ppm for free acid, δ ~10 ppm for boronate esters). and NMR resolve substituent positions (e.g., distinguishing bromo and chloro groups) .
- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, critical for verifying steric effects from bromo/chloro substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects boroxine impurities via isotopic patterns .
How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Advanced
DFT calculations (e.g., using B3LYP/6-31G* basis sets) model:
- Electron density distribution : Localize electron-withdrawing effects of bromo/chloro groups on the boronic acid moiety, impacting reactivity in cross-coupling reactions .
- Reaction pathways : Simulate transition states in Suzuki-Miyaura couplings to predict regioselectivity when paired with aryl halides.
- Solvent interactions : Calculate solvation energies to optimize reaction solvents (e.g., THF vs. DMF) .
What strategies optimize this compound’s performance in Suzuki-Miyaura cross-coupling reactions?
Q. Advanced
- Ligand selection : Bulky ligands (e.g., SPhos) enhance stability of palladium intermediates, reducing dehalogenation side reactions.
- Base optimization : Use weak bases (e.g., KCO) in aqueous/organic biphasic systems to prevent protodeboronation.
- Temperature control : Reactions at 60–80°C balance reaction rate and boronic acid stability .
How does the crystal structure of this compound influence its reactivity?
Advanced
X-ray analysis reveals:
- Planarity : The planar boronic acid group facilitates π-π stacking with aromatic partners in cross-coupling.
- Steric hindrance : Bromo/chloro substituents at the 2- and 4-positions create steric bulk, slowing transmetalation steps unless matched with complementary substrates .
- Hydrogen bonding : Intermolecular B–O–H interactions stabilize the solid-state structure but may reduce solubility in polar solvents .
How can researchers mitigate the instability of this compound under ambient conditions?
Q. Advanced
- Storage : Store under nitrogen at −20°C in anhydrous solvents (e.g., dry THF) to prevent hydrolysis or boroxine formation.
- Inert reaction conditions : Use Schlenk lines or gloveboxes to exclude moisture during synthesis and handling .
- Stabilizers : Additives like 1,4-dioxane or triethylamine stabilize the boronic acid during long-term storage .
What role does solvent choice play in modulating the reactivity of this compound?
Q. Advanced
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility but risk protodeboronation.
- Ether solvents (THF, dioxane) : Improve stability in cross-coupling by coordinating to boron, reducing side reactions.
- Water content : Limited water (2–5% v/v) in THF/HO mixtures accelerates Suzuki-Miyaura coupling by facilitating base dissolution .
How can contradictory spectroscopic data for this compound be resolved?
Q. Advanced
- Multi-technique validation : Cross-reference NMR with IR (B–O stretch ~1340 cm) and XPS (B 1s binding energy ~193 eV).
- Dynamic NMR : Resolve rotational barriers in boronate esters caused by steric hindrance from bromo/chloro groups.
- Computational validation : Compare experimental NMR shifts with DFT-predicted values to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
